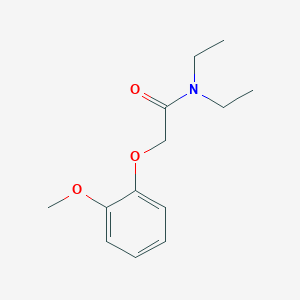![molecular formula C17H18N2O3S B5773427 N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5773427.png)
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxy group, dimethylphenyl group, carbamothioyl group, and methoxybenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide typically involves the reaction of 2-hydroxy-4,5-dimethylphenyl isothiocyanate with 4-methoxybenzoyl chloride. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbamothioyl group may produce an amine derivative.
Applications De Recherche Scientifique
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and carbamothioyl groups are believed to play a crucial role in its biological activity by forming hydrogen bonds and other interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]propanamide
- N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide
- N-(2,4-dimethylphenyl)formamide
Uniqueness
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-8-14(15(20)9-11(10)2)18-17(23)19-16(21)12-4-6-13(22-3)7-5-12/h4-9,20H,1-3H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXQKCVZWRWRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5773360.png)
![N'-[(E)-(5,6-DIHYDRO-2H-PYRAN-3-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE](/img/structure/B5773369.png)
![2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE](/img/structure/B5773377.png)





![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)

